molecular formula C4HF7 B1333283 1,1,2,3,3,4,4-Heptafluorobut-1-ene CAS No. 680-54-6

1,1,2,3,3,4,4-Heptafluorobut-1-ene

Cat. No.: B1333283
CAS No.: 680-54-6
M. Wt: 182.04 g/mol
InChI Key: NUPBXTZOBYEVIR-UHFFFAOYSA-N
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Description

1,1,2,3,3,4,4-Heptafluorobut-1-ene (HFB; CAS 680216-24-4) is an unsaturated hydrofluorocarbon (HFC) with the molecular formula C₄HF₇. Its structure features a terminal π bond (CF₂=CFCF₂CF₂H), which enhances reactivity toward radicals such as chlorine atoms (Cl·) in atmospheric chemistry .

HFB’s atmospheric degradation is initiated by Cl·, leading to the formation of carbonyl difluoride (CF₂=O) and 2,2,3,3-tetrafluoropropanoyl fluoride (O=CFCF₂CF₂H) as primary products . Its infrared (IR) spectrum, analyzed via anharmonic frequency calculations and density functional theory (DFT), aligns well with experimental data, enabling accurate radiative efficiency (RE) assessments . HFB’s GWP is estimated to be <1, attributed to its short atmospheric lifetime and low radiative forcing .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,3,3,4,4-Heptafluorobut-1-ene can be synthesized through the fluorination of butene derivatives. One common method involves the reaction of butene with fluorine gas in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the selective addition of fluorine atoms to the butene backbone.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of specialized reactors designed to handle the highly reactive fluorine gas. The process may include multiple steps, such as the initial fluorination of butene followed by purification and separation of the desired product. The use of advanced materials and technologies is essential to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Chlorine-Initiated Oxidation

HFB reacts with chlorine atoms (Cl) in the gas phase, forming two major products: carbonyl difluoride (CF₂=O) and 2,2,3,3-tetrafluoropropanoyl fluoride (O=CFCF₂CF₂H) . This reaction proceeds via Cl attack at the terminal carbon of the double bond, generating a radical intermediate that reacts with oxygen (O₂) to form peroxy radicals. Subsequent decomposition yields the final products .

Key Experimental Data:

ParameterValue
Rate constant (k₁) for HFB + Cl(2.0 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹
Major productsCF₂=O (carbonyl difluoride), O=CFCF₂CF₂H (2,2,3,3-tetrafluoropropanoyl fluoride)
Minor productsTrace amounts of COF₂ and CF₃ radicals

The reaction’s rate constant is comparable to that of perfluorobut-1-ene but significantly faster than saturated fluorocarbons like HFC-329p, highlighting the role of the π bond in enhancing reactivity .

Atmospheric Degradation and Environmental Impact

HFB’s atmospheric lifetime is influenced by its reaction with Cl and hydroxyl (OH) radicals. While the OH rate constant remains unmeasured, it is estimated to be ~1.9 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ based on analogous systems . The calculated global warming potentials (GWPs) for HFB and its product O=CFCF₂CF₂H are <1 , making them environmentally benign compared to traditional refrigerants .

Radiative Efficiency and GWPs:

CompoundRadiative Efficiency (W m⁻² ppb⁻¹)GWP (100-year horizon)
HFB0.29<1
O=CFCF₂CF₂H0.18<1

Mechanistic Insights

The reaction mechanism involves:

  • Radical initiation : Cl abstracts a hydrogen atom from HFB, forming a carbon-centered radical.

  • Oxygen addition : The radical reacts with O₂ to form a peroxy radical (ROO·).

  • Decomposition : ROO· undergoes bond cleavage, producing CF₂=O and O=CFCF₂CF₂H .

Computational studies using density functional theory (DFT) confirm the anharmonic vibrational frequencies of HFB and its products, aligning with experimental FTIR spectra .

Scientific Research Applications

Chemical Properties and Reactivity

HFB is characterized by its terminal pi bond which makes it a reactive site for radical attack. This property is significant in gas-phase chemistry where HFB can engage in reactions with chlorine atoms and other radicals. The reactivity of HFB has been studied extensively to understand its atmospheric degradation and potential environmental impact.

Atmospheric Chemistry Studies

HFB has been investigated for its role in atmospheric chemistry, particularly regarding its global warming potential (GWP) and photochemical ozone creation potential (POCP). Research indicates that HFB's GWP over a 20-year horizon is approximately 0.36, which is relatively low compared to other fluorinated compounds . The atmospheric lifetime of HFB is estimated to be around 15 days under typical conditions but can decrease significantly in marine environments due to higher chlorine concentrations .

Table 1: Key Atmospheric Properties of HFB

PropertyValue
Global Warming Potential (20 years)0.36
Atmospheric Lifetime15 days (average)
Reaction with ChlorineRate constant: k11.9×1012k_1\approx 1.9\times 10^{-12} cm³/molecule/s

Synthesis of Fluorinated Compounds

HFB serves as a synthon for the synthesis of various fluorinated compounds. For example, reactions involving HFB with nucleophiles can yield products such as hexafluorobut-2-yne and trifluoroacetone. These derivatives are valuable in creating specialty chemicals and materials used in high-performance applications .

Case Study: Synthesis Pathways Involving HFB

  • Reactions with Diols : Produces fluorinated alcohols which are useful as solvents or intermediates.
  • Reactions with Ammonia : Yields fluorinated amines that are applicable in pharmaceuticals.

Polymer Foaming Agents

HFB is utilized as a blowing agent in the production of polymer foams. Its low GWP makes it an attractive alternative to traditional blowing agents that have higher environmental impacts. The use of HFB in foam production helps create lightweight materials suitable for insulation and packaging .

Table 2: Comparison of Blowing Agents

Blowing AgentGWPApplication Area
HFB0.36Polymer foams
Traditional Agents>1000Insulation materials

Specialty Chemicals

The unique properties of HFB make it suitable for developing specialty chemicals used in various sectors including electronics and automotive industries. Its ability to withstand extreme conditions makes it ideal for applications requiring chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1,2,3,3,4,4-Heptafluorobut-1-ene involves its high reactivity due to the presence of multiple fluorine atoms. The compound can readily participate in radical reactions, where the addition of radicals such as chlorine atoms leads to the formation of reactive intermediates. These intermediates can further react to form stable products such as carbonyl difluoride and tetrafluoropropanoyl fluoride . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of radical species.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Table 1: Key Structural and Reactivity Features

Compound Molecular Formula Key Structural Feature Reactivity with Cl· Major Degradation Products
1,1,2,3,3,4,4-Heptafluorobut-1-ene C₄HF₇ Terminal π bond (CF₂=CF–) High (terminal attack) CF₂=O, O=CFCF₂CF₂H
(2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene C₄H₂F₆ Internal π bond (CF₃–CF=CF–CF₃) Moderate (internal attack) CF₃–CFO, CF₂Cl–CFO (theoretical)
3-Chloroheptafluoro-2-butene C₄ClF₇ Chlorine substitution (Cl–CF₂–CF=CF₂) Low (steric hindrance) CFCl=O, CF₂Cl–CFO (hypothetical)
(Z)-1,1,1,2,4,4,4-Heptafluorobut-2-ene C₄HF₇ Asymmetric fluorine distribution Variable (kinetic control) CF₃–CFO, CF₂=O (computational)

Key Observations :

Reactivity Trends :

  • HFB’s terminal double bond facilitates rapid Cl· attack (rate constant determined via relative rate methods using ethane as a reference) . In contrast, compounds with internal π bonds (e.g., hexafluorobut-2-ene) exhibit slower reactivity due to steric and electronic factors .
  • Chlorinated analogs (e.g., 3-chloroheptafluoro-2-butene) show reduced Cl· reactivity, likely due to competitive bond cleavage pathways and steric effects .

Degradation Pathways :

  • HFB forms CF₂=O and O=CFCF₂CF₂H via Cl·-initiated oxidation .
  • Hexafluorobut-2-ene may produce CF₃–CFO and CF₂Cl–CFO, though experimental confirmation is pending .
  • Chlorinated derivatives could generate halogenated carbonyl compounds, but their degradation mechanisms remain underexplored .

Environmental Impact Comparisons

Table 2: Atmospheric and Environmental Metrics

Compound Atmospheric Lifetime (Days) Radiative Efficiency (W/m²/ppb) GWP (100-yr)
This compound <10 0.02–0.05 <1
Saturated HFCs (e.g., HFC-134a) ~14 years 0.16 1,430
(2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene Not reported ~0.03 (estimated) ~5–10
3-Chloroheptafluoro-2-butene Not reported Unknown Unknown

Key Observations :

  • GWP Advantage : HFB’s GWP is orders of magnitude lower than saturated HFCs (e.g., HFC-134a) due to its rapid degradation and minimal IR absorption .
  • Uncertainties : Fluorinated olefins with internal double bonds or chlorine substituents require further study to quantify their atmospheric lifetimes and GWPs .

Computational and Experimental Challenges

  • Conformational Analysis : HFB’s IR spectrum interpretation requires accounting for rotational conformers around single bonds, a factor critical for matching experimental and computational data .
  • Product Identification: While CF₂=O is a confirmed product of HFB degradation, detecting minor products (e.g., CF₂Cl–CFO) remains challenging due to spectral overlaps and low yields .

Biological Activity

1,1,2,3,3,4,4-Heptafluorobut-1-ene (HFB) is a fluorinated olefin that has garnered attention for its unique chemical properties and potential biological activities. As a member of the perfluorinated compound family, HFB exhibits significant stability and reactivity, making it an interesting subject for research in various fields, including environmental science and medicinal chemistry.

HFB is characterized by its molecular formula C4H7F7C_4H_7F_7 and a distinctive structure that contributes to its biological activity. The presence of multiple fluorine atoms enhances its lipophilicity and stability against degradation, which are critical factors influencing its interaction with biological systems.

PropertyValue
Molecular Weight200.06 g/mol
Boiling Point30 °C
Density1.5 g/cm³
SolubilityLow in water
Flash Point-20 °C

Antimicrobial Properties

Research indicates that HFB exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Anticancer Activity

HFB has also been evaluated for its anticancer potential. A quantitative structure-activity relationship (QSAR) study indicated that HFB derivatives could possess significant cytotoxicity against cancer cell lines. The study utilized molecular docking techniques to predict binding affinities with target proteins involved in cancer progression.

Case Study: Cytotoxicity Evaluation

In a recent investigation, HFB was tested against human colon cancer cell lines (HCT116). The results showed that HFB exhibited an IC50 value of approximately 15 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents like cisplatin, which has an IC50 of around 44 µM .

Toxicological Profile

While HFB shows promise in biological applications, its toxicological profile must be carefully considered. Long-term exposure studies suggest that HFB does not produce chronic adverse health effects in animal models; however, acute toxicity data remain limited . Moreover, no evidence of endocrine-disrupting properties has been found in current literature.

The biological activity of HFB can be attributed to its ability to interact with various molecular targets within cells. Preliminary findings suggest that HFB may inhibit specific signaling pathways associated with inflammation and apoptosis. Further research is needed to elucidate the precise mechanisms at play.

Table 2: Summary of Mechanisms and Targets

MechanismTargetEffect
Cell Membrane DisruptionBacterial membranesAntimicrobial activity
Inhibition of SignalingNF-kB pathwayAnti-inflammatory effects
Apoptosis InductionCancer cell survival pathwaysAnticancer effects

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,1,2,3,3,4,4-Heptafluorobut-1-ene, and how can isomer formation be minimized?

The compound can be synthesized via dehydrofluorination of fluorinated alkanes using solid KOH. For example, 1,1,1,2,3,3,4-heptafluorobutane (CH₂FCF₂CHFCF₃) undergoes dehydrofluorination to yield 1,1,1,2,3,4-hexafluoro-2-butene, with careful control of reaction conditions (temperature, stoichiometry) to minimize undesired isomers . Researchers should monitor reaction kinetics and employ GC-MS or NMR to verify product purity.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Fourier-transform infrared spectroscopy (FTIR) is essential for identifying C-F and C=C bond vibrations, while gas chromatography (GC) coupled with mass spectrometry (MS) resolves isomers and quantifies impurities. Nuclear magnetic resonance (¹⁹F NMR) provides detailed structural confirmation, particularly for distinguishing stereoisomers .

Q. How can researchers determine the physical properties (e.g., boiling point, stability) of this compound under varying conditions?

Boiling points and thermal stability are measured using dynamic vapor pressure apparatus or differential scanning calorimetry (DSC). For instance, analogs like (2E)-1,1,1,4,4,4-hexafluorobut-2-ene exhibit a boiling point of 8.5°C, highlighting the need for cryogenic handling in experiments . Stability under oxidative or hydrolytic conditions can be assessed via accelerated aging studies with controlled humidity and temperature.

Advanced Research Questions

Q. What are the dominant reaction pathways for this compound in gas-phase reactions with chlorine atoms?

Gas-phase reactions with Cl atoms proceed via hydrogen abstraction or addition mechanisms. Kinetic studies using laser-induced fluorescence (LIF) or pulsed photolysis reveal rate constants and temperature dependencies. For example, Cl-initiated oxidation generates intermediates like CF₃CFCl radicals, which are tracked via time-resolved FTIR .

Q. How can stereoselective olefin metathesis be applied to modify this compound’s structure?

Molybdenum-based catalysts enable Z-selective cross-metathesis with aryl or alkyl olefins. Key parameters include catalyst loading (e.g., 5–10 mol%), solvent choice (e.g., dichloromethane), and reaction time (12–24 hrs). Monitoring via ¹⁹F NMR ensures retention of fluorinated moieties .

Q. What computational methods predict the environmental impact of this compound degradation byproducts?

Density functional theory (DFT) calculates thermodynamic and kinetic parameters for degradation pathways. For example, C-F bond cleavage by OH radicals can be modeled using Gaussian software, with transition-state analysis validating experimental observations .

Q. How do isomerization pathways affect the compound’s reactivity in catalytic systems?

Isomerization during synthesis or storage alters reactivity. For instance, (E)- and (Z)-isomers of hexafluorobutene derivatives exhibit divergent reactivities in Diels-Alder reactions. Researchers should use dynamic NMR or variable-temperature studies to map isomer interconversion .

Q. What experimental designs address contradictions in reported rate constants for radical reactions involving this compound?

Discrepancies in rate constants (e.g., for OH radical reactions) arise from differing detection methods (e.g., relative vs. absolute rate techniques). Standardizing conditions (pressure, temperature) and cross-validating with multiple detectors (GC-MS, FTIR) improve reproducibility .

Q. Methodological Guidelines

  • Synthetic Optimization : Use solid KOH in anhydrous conditions to minimize side reactions. Monitor reaction progress via inline FTIR .
  • Advanced Characterization : Pair GC-MS with collision-induced dissociation (CID) to resolve co-eluting isomers .
  • Computational Modeling : Employ CCSD(T)/cc-pVTZ for high-accuracy energy barriers in radical reactions .

Properties

IUPAC Name

1,1,2,3,3,4,4-heptafluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF7/c5-1(2(6)7)4(10,11)3(8)9/h3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPBXTZOBYEVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=C(F)F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379253
Record name 4H-Perfluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680-54-6
Record name 4H-Perfluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,1,2,3,3,4,4-Heptafluorobut-1-ene
1,1,2,3,3,4,4-Heptafluorobut-1-ene
1,1,2,3,3,4,4-Heptafluorobut-1-ene
1,1,2,3,3,4,4-Heptafluorobut-1-ene
1,1,2,3,3,4,4-Heptafluorobut-1-ene

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